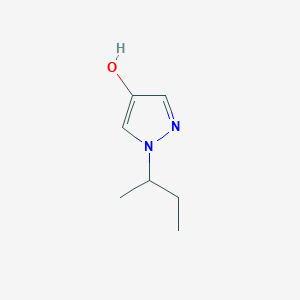

1-(Butan-2-yl)-1H-pyrazol-4-ol

Descripción general

Descripción

1-(Butan-2-yl)-1H-pyrazol-4-ol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a butan-2-yl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. The molecular formula for this compound is C7H12N2O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. The reaction typically occurs under acidic or basic conditions, leading to the formation of the pyrazole ring. For instance, the reaction between butan-2-one and hydrazine hydrate in the presence of an acid catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Butan-2-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Butan-2-yl)-1H-pyrazol-4-one.

Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazoles.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: 1-(Butan-2-yl)-1H-pyrazol-4-one.

Reduction: Dihydropyrazoles.

Substitution: Halogenated or alkylated pyrazoles.

Aplicaciones Científicas De Investigación

1-(Butan-2-yl)-1H-pyrazol-4-ol has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(Butan-2-yl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparación Con Compuestos Similares

1-(Butan-2-yl)-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:

1-Phenyl-1H-pyrazol-4-ol: This compound features a phenyl group instead of a butan-2-yl group, leading to different chemical and biological properties.

1-Methyl-1H-pyrazol-4-ol:

1-(Butan-2-yl)-1H-pyrazol-3-ol: The hydroxyl group is positioned differently, affecting the compound’s chemical behavior and interactions.

Actividad Biológica

1-(Butan-2-yl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activities

This compound has been investigated for various biological activities, primarily focusing on:

- Antimicrobial Activity : Exhibits potential against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : Demonstrates efficacy in reducing inflammation in various models.

- Anticancer Effects : Shows promise as a candidate for cancer therapy by inhibiting tumor growth.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate receptor functions, acting as either an agonist or antagonist depending on the biological context.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus .

Anti-inflammatory Effects

In a carrageenan-induced edema model, this compound was evaluated for its anti-inflammatory effects. The compound significantly reduced paw edema compared to control groups, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of this compound in human cancer cell lines. The compound was tested against A549 lung cancer cells and exhibited an IC50 value of approximately 10 µM, indicating effective inhibition of cell proliferation. The study suggested that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of the compound on monoamine oxidase (MAO) enzymes. The results showed that it inhibited MAO-B with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

Comparative studies with other pyrazole derivatives reveal that structural modifications can significantly influence biological activity:

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (Paw Edema Reduction %) |

|---|---|---|

| This compound | 16 µg/mL | 70% reduction |

| 1-Methyl-1H-pyrazol-4-ol | 32 µg/mL | 50% reduction |

| 1-(Phenyl)-1H-pyrazol-4-ol | 64 µg/mL | 40% reduction |

This table illustrates that while all compounds exhibit some level of activity, variations in structure lead to different efficacies .

Propiedades

IUPAC Name |

1-butan-2-ylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-6(2)9-5-7(10)4-8-9/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGNHXWGASFYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515315 | |

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-87-3 | |

| Record name | 1-(1-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.